molecular formula C10H17NOS B2984097 3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one CAS No. 2138122-28-6

3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one

Cat. No.: B2984097
CAS No.: 2138122-28-6
M. Wt: 199.31
InChI Key: UIMLSBMWCTZTMB-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one (CAS 2138122-28-6) is a spirocyclic compound with the molecular formula C10H17NOS and a molecular weight of 199.31 g/mol . Its unique structure, featuring a spiro[3.5]nonane core, makes it a valuable intermediate for medicinal chemistry and drug discovery research. Spirocyclic scaffolds like this one are of significant interest in pharmaceutical development due to their three-dimensionality and potential to improve the physicochemical properties of drug candidates. Research on analogous 2,7-diazaspiro[3.5]nonane derivatives has demonstrated their application as potent covalent inhibitors of the KRAS G12C mutation, a challenging oncogenic target in cancers like non-small cell lung cancer . These inhibitors work by covalently binding to the mutated cysteine residue in the switch-II pocket of KRAS G12C, leading to anti-tumor activity and favorable metabolic stability . Furthermore, other azaspiro[3.5]nonane-based compounds are being explored for a wide range of therapeutic areas, including the treatment of pain, cardiovascular diseases, and inflammatory conditions . This compound is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use. Researchers can leverage this building block to synthesize and evaluate new chemical entities for various biological targets.

Properties

IUPAC Name

1-propan-2-yl-7-thia-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-7(2)8-10(9(12)11-8)3-5-13-6-4-10/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMLSBMWCTZTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCSCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions. For example, the condensation of a ketone with a thiol in the presence of a base can lead to the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom or the azaspiro ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets. The sulfur atom and the azaspiro ring system can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Heteroatoms Key Substituents CAS Number
This compound C₂₂H₂₀ClN₃O₃S 441.94 S, N Propan-2-yl EN300-814251
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one C₁₃H₁₅NO₂ 217.26 O, N Phenyl 1909313-86-5
2,7-Diazaspiro[3.5]nonan-1-one hydrochloride C₇H₁₂ClN₂O 189.64 N, N Hydrochloride salt 1818847-63-0
7-Azaspiro[3.5]nonan-2-ol hydrochloride C₈H₁₆ClNO 193.67 N Hydroxyl, hydrochloride salt 587869-08-7
Spiro[3.5]nonan-1-one C₉H₁₄O 138.21 None None (parent structure) 29800-45-1

Key Observations:

Substituent Impact :

  • The propan-2-yl group in the target compound adds steric bulk compared to the phenyl group in CAS 1909313-86-5, influencing binding affinity in drug-receptor interactions .
  • Hydroxyl (CAS 587869-08-7) and hydrochloride groups enhance aqueous solubility but may limit blood-brain barrier penetration .

Table 2: Functional and Application Differences

Compound Key Applications Reactivity Highlights
This compound Drug discovery, agrochemical intermediates Thia group stabilizes radicals; Cl atom enables cross-coupling reactions .
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Pharmaceuticals, advanced materials Oxa enhances thermal stability; phenyl enables π-π stacking .
2,7-Diazaspiro[3.5]nonan-1-one hydrochloride Peptidomimetics, enzyme inhibitors Diaza mimics peptide backbones; hydrochloride aids crystallization .
Spiro[3.5]nonan-1-one Fragrance synthesis, polymer additives Non-polar structure ideal for hydrophobic matrices .

Biological Activity

3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one is a spirocyclic compound notable for its unique structure, which includes a sulfur atom and an azaspiro ring system. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C10H17NOS
  • Molecular Weight : 199.32 g/mol
  • CAS Number : 2138122-28-6

Synthesis

The synthesis of this compound typically involves cyclization reactions, often utilizing sulfur-containing reagents. One common method includes the condensation of a ketone with a thiol in the presence of a base, leading to the formation of the desired spirocyclic structure.

Antimicrobial Properties

Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial activity. The presence of the sulfur atom in this compound may enhance its interaction with microbial enzymes or receptors, potentially inhibiting their function.

Case Study : A study focused on related azaspiro compounds demonstrated their efficacy against various bacterial strains, suggesting that this compound may share similar properties .

Anticancer Activity

The compound has also been explored for its anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Research Findings : In preclinical evaluations, compounds structurally related to this compound have shown promising results in reducing tumor growth in animal models, particularly by targeting metabolic pathways essential for cancer cell survival .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors associated with disease processes. The sulfur atom's unique chemical properties allow for specific interactions that can modulate biological pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
2-Oxa-7-Azaspiro[3.5]nonaneSpirocyclicModerate antimicrobial activity
2-Azaspiro[3.5]nonan-1-oneSpirocyclicAnticancer properties observed
3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-SpirocyclicPotential antimicrobial and anticancer

Research Applications

The compound is being investigated for various applications:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting specific diseases.
  • Biological Research : To explore its effects on cellular pathways and enzyme interactions.
  • Material Science : Due to its unique structural properties, it is being evaluated for potential uses in developing new materials with enhanced stability.

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